

# A Comparative Analysis of Tricreatine Citrate and Creatine Pyruvate Efficacy

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## Compound of Interest

Compound Name: *Tricreatine citrate*

Cat. No.: *B14115693*

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This guide provides a detailed comparison of the efficacy of two alternative forms of creatine: **tricreatine citrate** and creatine pyruvate. The following analysis, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on the bioavailability, solubility, and performance-enhancing effects of these compounds.

## Data Summary

The quantitative data from key studies comparing **tricreatine citrate** and creatine pyruvate are summarized below.

### Table 1: Solubility of Creatine Compounds in Water (20°C)

Compound	Solubility (g/L)	Normalized Creatine Solubility (g/L)	Fold Increase vs. Monohydrate	pH of Saturated Solution
Creatine Monohydrate	14	12.3	1.00	7.0
Tricreatine Citrate	29	19.14	1.55	3.2
Creatine Pyruvate	54	32.4	2.63	2.6

Data sourced from Jäger et al.[\[1\]](#)

**Table 2: Bioavailability of Tricreatine Citrate vs. Creatine Pyruvate**

Parameter	Creatine Monohydrate	Tricreatine Citrate	Creatine Pyruvate
Peak Plasma Creatine (μmol/L)	761.9 ± 107.7	855.3 ± 165.1	972.2 ± 184.1*
Area Under the Curve (AUC) (mM/h)	2384 ± 376.5	2627 ± 506.8	2985 ± 540.6

Statistically significant increase compared to creatine monohydrate. Data from a study involving equimolar amounts of creatine.[\[2\]](#)

**Table 3: Effects on Exercise Performance (28-Day Supplementation)**

Performance Metric	Tricreatine Citrate	Creatine Pyruvate
Mean Power	Significant Increase ( $p < 0.01$ )	Significant Increase ( $p < 0.001$ )
Force	Significant increase in early intervals, effect diminished over time	Significant increase across all intervals ( $p < 0.001$ )
Contraction Velocity	Significant Increase ( $p < 0.01$ )	Significant Increase ( $p < 0.001$ )
Relaxation Velocity	No significant change	Significant Increase ( $p < 0.01$ )
Oxygen Consumption (during rest)	No significant change	Significant Increase ( $p < 0.05$ )

Data from Jäger et al. (2008).[\[3\]](#)[\[4\]](#)

## Experimental Protocols

### Bioavailability Study Protocol (Jäger et al.)

A crossover design study was implemented where subjects ingested equimolar amounts of creatine from creatine monohydrate, **tricreatine citrate**, and creatine pyruvate. Plasma creatine concentrations were measured over an 8-hour period to determine pharmacokinetic parameters, including peak concentration and area under the curve (AUC).[\[2\]](#)

### Exercise Performance Study Protocol (Jäger et al., 2008)

This study was a double-blind, placebo-controlled, randomized trial.

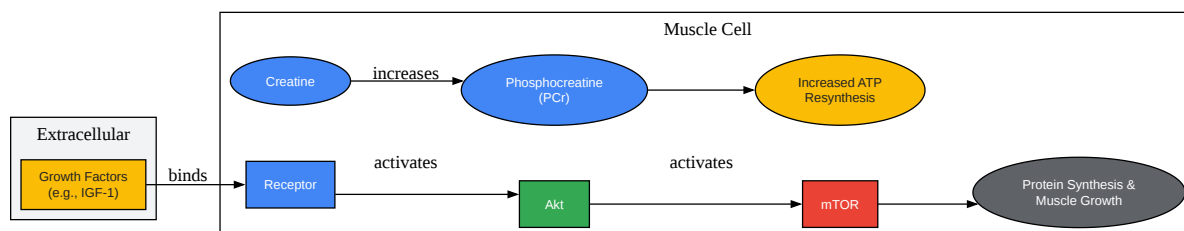
- Participants: Healthy young athletes.
- Supplementation: Participants were administered 5 g/day of either **tricreatine citrate** (n=16), creatine pyruvate (n=16), or a placebo (n=17) for 28 days.[\[4\]](#)[\[5\]](#)
- Exercise Protocol: The assessment of performance was conducted using an intermittent handgrip exercise of maximal intensity. This consisted of ten 15-second exercise intervals, with each interval followed by a 45-second rest period.[\[4\]](#)[\[5\]](#)

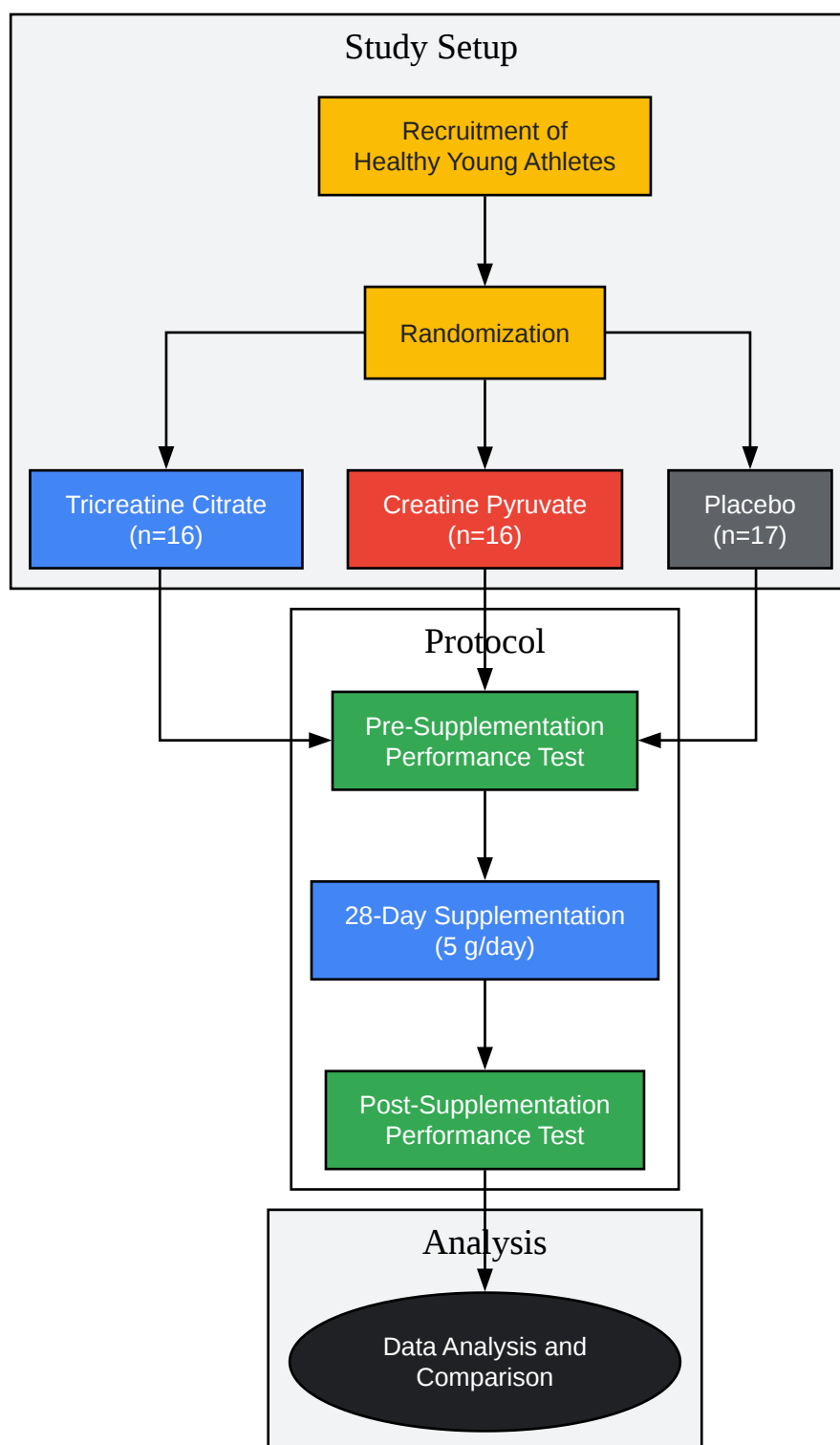
- Measurements: Performance metrics such as mean power, force, contraction velocity, and relaxation velocity were recorded. Oxygen consumption was also measured during the rest periods.[\[4\]](#)[\[5\]](#)

## Visualizations

### Signaling Pathways

Creatine supplementation is known to influence cellular signaling pathways that are crucial for muscle growth and adaptation. A key pathway implicated is the Akt/mTOR pathway, which plays a central role in protein synthesis.





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